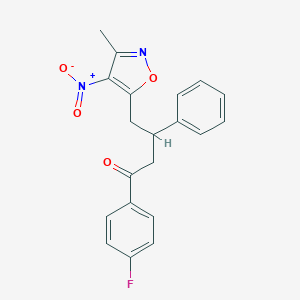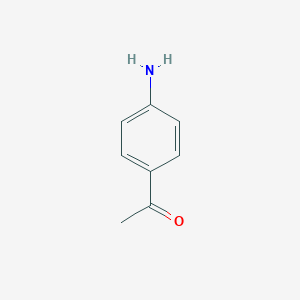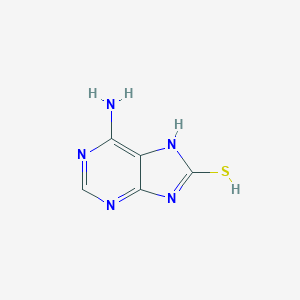![molecular formula C21H27N5O2S B505679 5,5,13-trimethyl-N-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B505679.png)
5,5,13-trimethyl-N-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,13-trimethyl-N-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5,5,13-trimethyl-N-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine involves several steps, including the formation of the core tetracyclic structure and the introduction of the morpholine and other functional groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Reagents such as acids, bases, and solvents like dichloromethane or ethanol are commonly used. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed depend on the specific reaction and conditions but can include various derivatives with modified functional groups.
Scientific Research Applications
5,5,13-trimethyl-N-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 5,5,13-trimethyl-N-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}
- 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct properties and applications.
Properties
Molecular Formula |
C21H27N5O2S |
|---|---|
Molecular Weight |
413.5g/mol |
IUPAC Name |
5,5,13-trimethyl-N-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine |
InChI |
InChI=1S/C21H27N5O2S/c1-13-23-17-15-10-14-12-28-21(2,3)11-16(14)25-20(15)29-18(17)19(24-13)22-4-5-26-6-8-27-9-7-26/h10H,4-9,11-12H2,1-3H3,(H,22,23,24) |
InChI Key |
BBXRQZCFGLSDHI-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=N1)NCCN3CCOCC3)SC4=C2C=C5COC(CC5=N4)(C)C |
Canonical SMILES |
CC1=NC2=C(C(=N1)NCCN3CCOCC3)SC4=C2C=C5COC(CC5=N4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(3-chloro-4-methoxyanilino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B505598.png)

![3-[4-(Benzyloxy)phenyl]-4-{4-nitro-3-methyl-5-isoxazolyl}-1-phenyl-1-butanone](/img/structure/B505604.png)
![1-[4-(Benzyloxy)phenyl]-4-{4-nitro-3-methyl-5-isoxazolyl}-3-phenyl-1-butanone](/img/structure/B505605.png)

![5,7-bis(4-fluorophenyl)-3-methyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepine](/img/structure/B505609.png)
![Dimethyl 12-(2-methylphenyl)-8-oxo-9,12-diazatricyclo[7.2.1.0~2,7~]dodeca-2,4,6,10-tetraene-10,11-dicarboxylate](/img/structure/B505611.png)



![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505624.png)
![4-benzoyl-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505625.png)
